

Application of 2-Acetylhydrazinecarbothioamide in Agricultural Fungicide Research

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Compound of Interest

Compound Name: 2-Acetylhydrazinecarbothioamide

Cat. No.: B167259

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

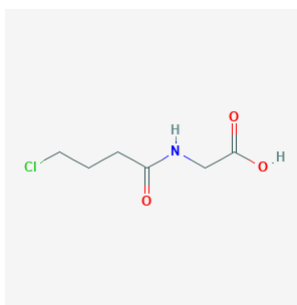
Introduction

2-Acetylhydrazinecarbothioamide, a thiosemicarbazide derivative, represents a class of compounds with recognized potential in the development of novel agricultural fungicides. Thiosemicarbazides and their derivatives have demonstrated a broad spectrum of biological activities, including antifungal properties against various plant pathogenic fungi.^{[1][2]} The growing concern over fungicide resistance and the demand for more environmentally benign crop protection solutions have spurred research into new active ingredients. This document provides detailed application notes and experimental protocols for the investigation of **2-Acetylhydrazinecarbothioamide** as a candidate agricultural fungicide.

Chemical Information

Compound Name	2-Acetylhydrazinecarbothioamide
Synonyms	N-acetylhydrazine-1-carbothioamide
Molecular Formula	C3H7N3OS
Molecular Weight	133.17 g/mol

Structure



Synthesis Protocol

A plausible synthetic route for **2-acetylhydrazinecarbothioamide** involves the reaction of acetylhydrazine with an isothiocyanate or by reacting thiosemicarbazide with an acetylating agent. A general and adaptable method for synthesizing related thiosemicarbazide derivatives involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone.[3] For **2-Acetylhydrazinecarbothioamide**, a direct synthesis can be adapted from established methods for creating acyl thiosemicarbazides.

Materials:

- Acetylhydrazine
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
- Hydrochloric acid (HCl)
- Ethanol
- Reflux apparatus
- Beakers, flasks, and other standard laboratory glassware

- Stirring plate and magnetic stirrer
- Filtration apparatus (e.g., Buchner funnel)

Procedure:

- Preparation of Acetylhydrazine Hydrochloride: Dissolve acetylhydrazine in ethanol and slowly add an equimolar amount of concentrated HCl while stirring in an ice bath. The hydrochloride salt will precipitate. Filter the precipitate, wash with cold ethanol, and dry.
- Reaction with Thiocyanate: In a round-bottom flask, dissolve the acetylhydrazine hydrochloride and a slight molar excess of potassium thiocyanate in ethanol.
- Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, **2-Acetylhydrazinecarbothioamide**, will precipitate out of the solution. Filter the solid product, wash with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
- Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.
- Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), and mass spectrometry.

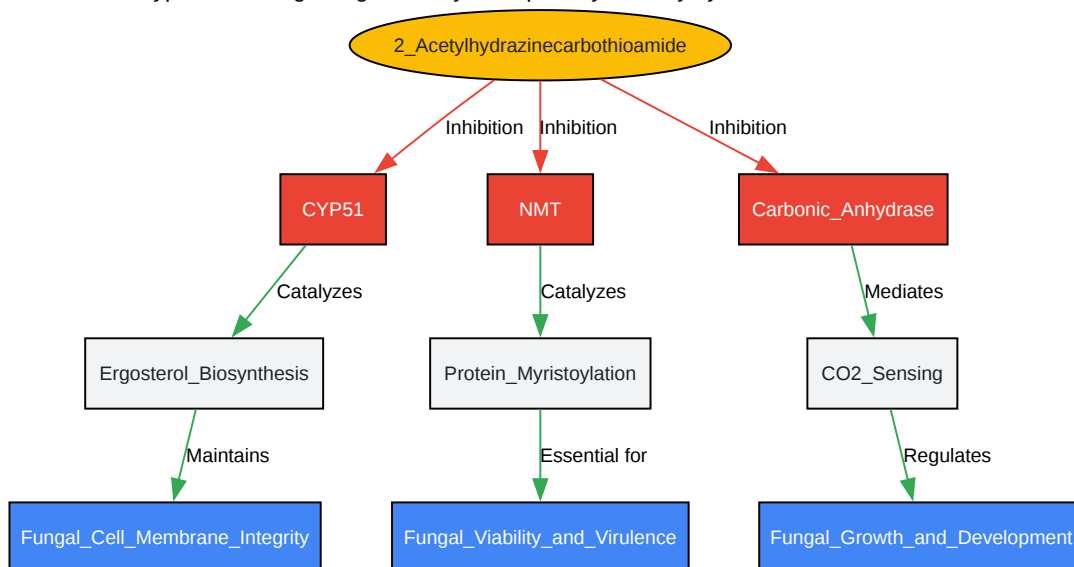
Postulated Mechanism of Action

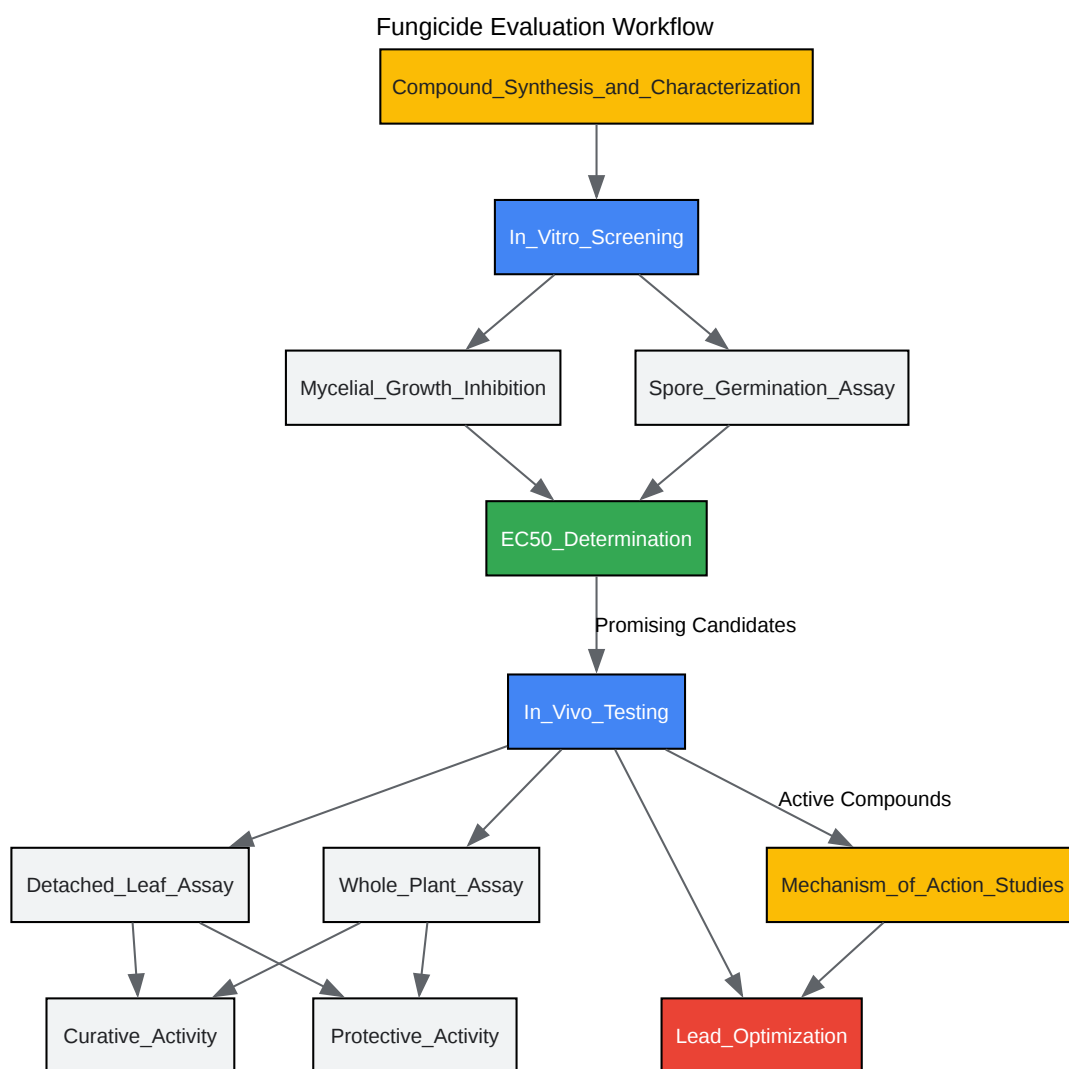
The precise mechanism of action for **2-Acetylhydrazinecarbothioamide** against phytopathogenic fungi is not yet fully elucidated. However, based on studies of related thiosemicarbazone and acylhydrazone compounds, several potential targets can be hypothesized.^{[1][4]} These compounds are known to chelate metal ions, which can be crucial for the function of various enzymes in fungi. Potential molecular targets include:

- Sterol 14 α -demethylase (CYP51): An essential enzyme in the ergosterol biosynthesis pathway, which is a critical component of fungal cell membranes.[1]
- N-myristoyltransferase (NMT): An enzyme that catalyzes the attachment of myristate to proteins, a process vital for fungal viability and virulence.[1]
- Carbonic Anhydrases: These enzymes are involved in CO₂ sensing and are crucial for fungal growth and virulence.[5]
- Sphingolipid Synthesis: Acylhydrazones have been shown to target this pathway, which is essential for fungal cell structure and signaling.[4]

The diagram below illustrates a hypothetical signaling pathway that could be disrupted by **2-Acetylhydrazinecarbothioamide**.

Hypothetical Signaling Pathway Disrupted by 2-Acetylhydrazinecarbothioamide





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